2',6'-Dibromo-3'-fluorophenacyl chloride
Description
2',6'-Dibromo-3'-fluorophenacyl chloride (CAS: 1806350-90-2) is a halogenated phenacyl derivative with a molecular formula inferred as C₈H₄Br₂ClFO based on structural analogs . It features bromine substituents at the 2' and 6' positions, a fluorine atom at 3', and a reactive chlorine group at the phenacyl carbonyl. This compound is primarily used in synthetic organic chemistry as an alkylating or acylating agent, particularly in nucleophilic substitution reactions due to the chloride leaving group. While direct experimental data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs suggest a molecular weight of approximately 447.14 g/mol (calculated by replacing one fluorine in 2'-bromo-3',6'-difluorophenacyl chloride with bromine) .
Properties
IUPAC Name |
2-chloro-1-(2,6-dibromo-3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-4-1-2-5(12)8(10)7(4)6(13)3-11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZJZAXVOXETRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)C(=O)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,6’-Dibromo-3’-fluorophenacyl chloride typically involves the halogenation of a suitable precursor. One common method is the bromination of 3’-fluoroacetophenone, followed by chlorination to introduce the phenacyl chloride group. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperature and solvent conditions to ensure selective halogenation.
Industrial Production Methods: In an industrial setting, the production of 2’,6’-Dibromo-3’-fluorophenacyl chloride may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the desired compound with high efficiency.
Chemical Reactions Analysis
Types of Reactions: 2’,6’-Dibromo-3’-fluorophenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The phenacyl chloride group can participate in nucleophilic substitution reactions, where the chloride is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while oxidation and reduction can produce ketones and alcohols, respectively.
Scientific Research Applications
2’,6’-Dibromo-3’-fluorophenacyl chloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’,6’-Dibromo-3’-fluorophenacyl chloride involves its interaction with various molecular targets. The phenacyl chloride moiety can react with nucleophilic sites on biomolecules, leading to modifications that affect their function. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.
Comparison with Similar Compounds
Key Findings:
Halogen Effects on Reactivity: The chloride leaving group in this compound enhances its reactivity in nucleophilic substitutions compared to the bromide analog (CAS: 1804933-70-7) .
Positional Isomerism :
- Substitution at the 3' position with fluorine (vs. chlorine in 3',6'-dichloro-2'-fluorophenacyl chloride) reduces electron density at the aromatic ring, altering electrophilic aromatic substitution patterns .
Synthetic Utility :
- This compound’s dual bromine substituents may facilitate regioselective cross-coupling reactions (e.g., Suzuki-Miyaura), whereas 2'-bromo-3',6'-difluorophenacyl chloride is more suited for fluorination studies .
Biological Activity
2',6'-Dibromo-3'-fluorophenacyl chloride, a halogenated phenacyl derivative, has garnered attention due to its potential biological activities. This compound is characterized by the presence of bromine and fluorine substituents, which may enhance its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- IUPAC Name : this compound
- CAS Number : 1806350-90-2
- Molecular Formula : C13H8Br2ClF
- Molecular Weight : 364.46 g/mol
The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The halogen substituents may facilitate nucleophilic attacks or alter the electronic properties of the compound, leading to enhanced binding affinity to target sites.
Antimicrobial Activity
Research indicates that halogenated phenacyl derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The effectiveness is often measured using the Minimum Inhibitory Concentration (MIC) method.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound demonstrated selective cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.2 |
| MCF-7 | 7.8 |
| A549 | 4.5 |
Study on Antiviral Activity
A study investigated the antiviral potential of this compound against influenza virus. The compound was shown to inhibit viral replication in vitro, with a notable reduction in viral titers at concentrations as low as 10 µM. The mechanism was proposed to involve interference with viral entry or replication processes.
Investigation of Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory properties of this compound. Using a lipopolysaccharide (LPS)-induced inflammation model, it was found that treatment with this compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
